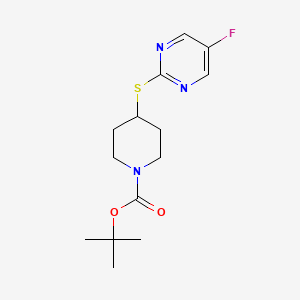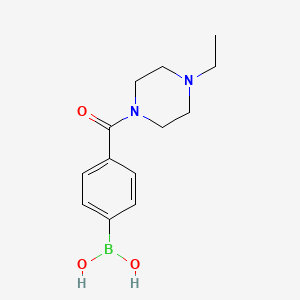
(4-(4-Ethylpiperazine-1-carbonyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
B-[4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl]boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a piperazine moiety. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of B-[4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl]boronic acid typically involves the reaction of 4-bromo-1-(4-ethylpiperazin-1-yl)benzene with a boronic acid derivative under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the boronic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of B-[4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl]boronic acid. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
B-[4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
B-[4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl]boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its ability to form stable boron-carbon bonds.
Mechanism of Action
The mechanism of action of B-[4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl]boronic acid primarily involves its ability to participate in Suzuki-Miyaura coupling reactions. In these reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This mechanism is highly efficient and allows for the selective formation of complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the piperazine moiety and has different reactivity and applications.
4-bromophenylboronic acid: Contains a bromine substituent instead of the piperazine group.
4-(4-ethylpiperazin-1-yl)phenylboronic acid: Similar structure but without the carbonyl group.
Uniqueness
B-[4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl]boronic acid is unique due to the presence of both the piperazine and boronic acid groups, which confer distinct reactivity and versatility in chemical synthesis. The combination of these functional groups allows for the selective formation of complex molecules and enhances its utility in various scientific and industrial applications.
Properties
Molecular Formula |
C13H19BN2O3 |
|---|---|
Molecular Weight |
262.11 g/mol |
IUPAC Name |
[4-(4-ethylpiperazine-1-carbonyl)phenyl]boronic acid |
InChI |
InChI=1S/C13H19BN2O3/c1-2-15-7-9-16(10-8-15)13(17)11-3-5-12(6-4-11)14(18)19/h3-6,18-19H,2,7-10H2,1H3 |
InChI Key |
JQRVQDDJKIDABJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)N2CCN(CC2)CC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(Bromomethyl)-2-isopropyl-2-azaspiro[4.5]decane](/img/structure/B13974947.png)
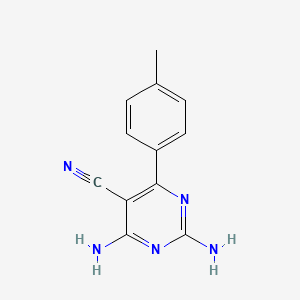

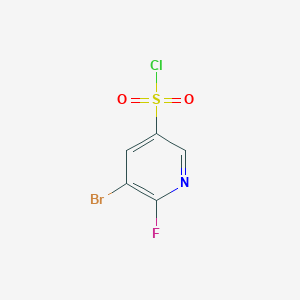
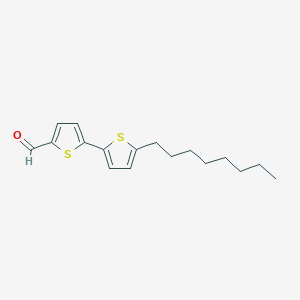
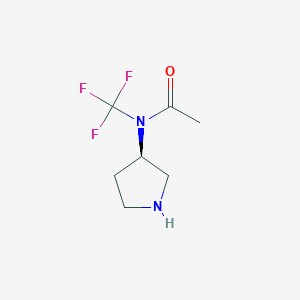

![6-Benzyl-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13974997.png)
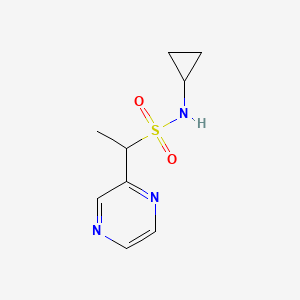
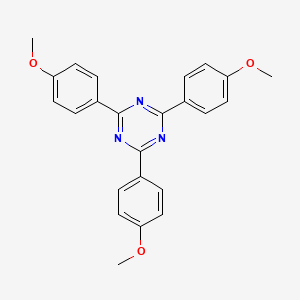
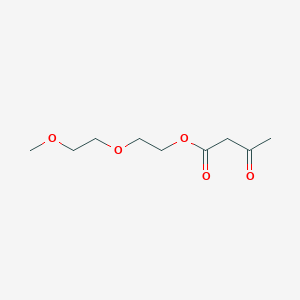
![4-[(4-Methylanilino)methylidene]pyridin-3(4H)-one](/img/structure/B13975024.png)
